6-Bromo-2-fluoro-3-(methylthio)benzaldehyde
Description
Strategic Importance of Halogenated Benzaldehydes in Chemical Building Blocks
Halogenated benzaldehydes are a cornerstone of synthetic organic chemistry, serving as pivotal intermediates in the construction of complex organic molecules. nih.gov The presence of halogen atoms on the benzaldehyde (B42025) ring system offers a multitude of synthetic advantages. Halogens, such as bromine, act as versatile synthetic handles, enabling a wide range of cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. enamine.net These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the elaboration of molecular complexity.
The aldehyde functionality itself is a highly reactive group that can undergo a plethora of transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in various condensation and olefination reactions. researchgate.net The strategic placement of halogens on the aromatic ring can also modulate the reactivity of the aldehyde group through electronic effects. Furthermore, the regioselective introduction of different halogens allows for orthogonal chemical strategies, where one halogen can be selectively reacted in the presence of another. This strategic functionalization is paramount in the efficient and controlled synthesis of target molecules. rsc.org
The following table provides a summary of the key characteristics and synthetic utility of halogenated benzaldehydes:
| Feature | Strategic Importance in Synthesis |
| Halogen Substituents | Serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira). enamine.net |
| Aldehyde Functionality | Enables a wide range of transformations (oxidation, reduction, condensation). researchgate.net |
| Electronic Modulation | Halogens influence the reactivity of the aromatic ring and the aldehyde group. |
| Regioselectivity | Allows for precise and controlled installation of various functionalities. rsc.org |
Relevance of the Methylthio Moiety in Aromatic Systems
The methylthio group (-SCH3) is another critical functional moiety that imparts distinct chemical properties to aromatic systems. Its presence can significantly influence the electronic nature of the aromatic ring, generally acting as an electron-donating group through resonance. This electronic contribution can affect the regioselectivity of electrophilic aromatic substitution reactions and modulate the reactivity of other functional groups on the ring.
Moreover, the sulfur atom in the methylthio group can be selectively oxidized to form sulfoxides and sulfones. These oxidized derivatives have different electronic properties and can be utilized as directing groups or be involved in further chemical transformations. The methylthio group can also be a key participant in various metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. In the context of medicinal chemistry, the incorporation of a methylthio group can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic profile.
Key attributes of the methylthio moiety in aromatic compounds are summarized below:
| Attribute | Relevance in Aromatic Systems |
| Electronic Effects | Acts as an electron-donating group, influencing reaction regioselectivity. |
| Oxidation Potential | Can be oxidized to sulfoxides and sulfones, altering electronic properties. |
| Synthetic Handle | Participates in various cross-coupling reactions. |
| Medicinal Chemistry | Can enhance lipophilicity and influence pharmacokinetic properties. |
Overview of Research Trajectories for Complex Aryl Building Blocks
The development of complex aryl building blocks is a highly active area of research, driven by the need for novel molecular scaffolds in drug discovery and materials science. researchgate.netcsmres.co.uk Current research trajectories focus on several key areas, including the development of novel synthetic methodologies for the efficient and selective functionalization of aromatic rings. nih.gov This includes the exploration of C-H activation strategies, which allow for the direct introduction of functional groups onto an aromatic core without the need for pre-functionalized starting materials. rsc.org
Another significant trend is the design and synthesis of multi-functional building blocks that allow for rapid and divergent synthesis of compound libraries. enamine.net These building blocks, like 6-bromo-2-fluoro-3-(methylthio)benzaldehyde, are designed to have orthogonal reactive sites that can be addressed sequentially to build molecular diversity. The development of novel building blocks with unique three-dimensional shapes is also a major focus, as these can lead to molecules with improved biological activity and selectivity. scripps.edu The ultimate goal is to expand the accessible chemical space and provide chemists with the tools to create innovative molecules with desired properties. researchgate.net
| Research Trajectory | Description |
| Novel Synthetic Methodologies | Development of efficient and selective methods for aromatic functionalization, including C-H activation. rsc.org |
| Multi-Functional Building Blocks | Design of scaffolds with orthogonal reactive sites for divergent synthesis. enamine.net |
| Three-Dimensional Scaffolds | Synthesis of building blocks with unique spatial arrangements to access novel chemical space. scripps.edu |
| Expansion of Chemical Space | Providing tools for the creation of innovative molecules with tailored properties. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-fluoro-3-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFOS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLCXMCBVQIKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Br)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Fluoro 3 Methylthio Benzaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group is a cornerstone of organic synthesis, and its presence on the 6-bromo-2-fluoro-3-(methylthio)phenyl scaffold allows for a multitude of classical and modern transformations.
Nucleophilic Additions and Condensations
The electrophilic carbon of the aldehyde is highly susceptible to attack by nucleophiles. This reactivity is central to carbon-carbon bond-forming reactions such as condensation reactions. For instance, the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, is a well-established method for forming new double bonds. researchgate.netresearchgate.nettandfonline.com In this context, 6-Bromo-2-fluoro-3-(methylthio)benzaldehyde is expected to react with compounds like malonic acid or its esters in the presence of a basic catalyst (e.g., piperidine, ammonium (B1175870) salts) to yield substituted cinnamic acid derivatives. tandfonline.comtandfonline.com The reaction proceeds via a nucleophilic addition to the aldehyde, followed by dehydration.
Similarly, the Wittig reaction provides a powerful tool for converting aldehydes into alkenes with high stereo- and regiocontrol. organic-chemistry.org The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the corresponding substituted styrene. The stereochemical outcome (Z- or E-alkene) is largely dependent on the nature of the substituents on the ylide, with stabilized ylides typically affording E-alkenes and non-stabilized ylides favoring Z-alkenes. organic-chemistry.org
The following table illustrates the expected products from these condensation reactions.
| Reaction Type | Reagent | Catalyst/Conditions | Expected Product Structure |
| Knoevenagel | Malononitrile | Basic catalyst (e.g., Piperidine) | 2-(6-Bromo-2-fluoro-3-(methylthio)benzylidene)malononitrile |
| Wittig | (Triphenylphosphoranylidene)methane | THF, room temp. | 6-Bromo-2-fluoro-3-(methylthio)-1-vinylbenzene |
| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate | Base (e.g., NaH) | (E)-3-(6-Bromo-2-fluoro-3-(methylthio)phenyl)acrylonitrile |
Oxidation and Reduction Pathways
The aldehyde functionality can be readily manipulated through oxidation and reduction. Reduction of the aldehyde group in this compound would yield the corresponding primary alcohol, (6-Bromo-2-fluoro-3-(methylthio)phenyl)methanol. This transformation is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed.
Conversely, oxidation of the aldehyde leads to the formation of the corresponding carboxylic acid, 6-Bromo-2-fluoro-3-(methylthio)benzoic acid. A variety of oxidizing agents can effect this transformation, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) under buffered conditions to prevent side reactions.
Reactivity of the Aryl Halogens (Bromine and Fluorine)
The presence of two different halogen atoms on the aromatic ring introduces opportunities for selective functionalization, primarily through metal-catalyzed cross-coupling and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C bond formation. A key aspect of the reactivity of this compound in these reactions is the differential reactivity of the C-Br and C-F bonds. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the much stronger C-F bond. This chemoselectivity allows for reactions to be targeted specifically at the C6 position.
Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent (e.g., an arylboronic acid or ester) to form a biaryl compound. The reaction of this compound with a boronic acid would selectively replace the bromine atom.
Heck Reaction: Coupling with an alkene, such as an acrylate (B77674) or styrene, under palladium catalysis would also occur at the C-Br bond, yielding a substituted stilbene (B7821643) or cinnamate (B1238496) derivative. thieme-connect.dersc.org
Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would selectively form an aryl alkyne at the position of the bromine atom. soton.ac.ukresearchgate.net
The table below summarizes representative cross-coupling reactions expected for this substrate, based on analogous transformations of other bromo-fluoro aromatic compounds.
| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 6-Phenyl-2-fluoro-3-(methylthio)benzaldehyde |
| Heck | Methyl acrylate | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Methyl (E)-3-(6-formyl-3-fluoro-2-(methylthio)phenyl)acrylate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-(Phenylethynyl)-2-fluoro-3-(methylthio)benzaldehyde |
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions favor the C-Br bond, nucleophilic aromatic substitution (SNAr) is expected to occur preferentially at the C-F bond. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov
The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the aldehyde group acts as a powerful electron-withdrawing group. The fluorine atom is ortho to the aldehyde, while the bromine atom is para. Although both positions are activated, the C-F bond is generally more susceptible to nucleophilic attack than the C-Br bond in SNAr reactions. This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com Therefore, reaction with strong nucleophiles like alkoxides, thiolates, or amines is predicted to selectively displace the fluoride (B91410) ion.
Transformations Involving the Methylthio Group
The methylthio (-SCH₃) group offers another handle for chemical modification, primarily through reactions at the sulfur atom. The sulfur is in a low oxidation state and can be readily oxidized. Treatment with mild oxidizing agents, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would convert the methylthio group into a methylsulfinyl group (-S(O)CH₃). Using a stronger oxidizing agent or an excess of the oxidant would lead to the corresponding methylsulfonyl group (-S(O)₂CH₃).
These oxidation states significantly alter the electronic properties of the substituent, with the sulfonyl group being a much stronger electron-withdrawing group than the methylthio group. Furthermore, in some contexts, aryl methyl thioethers can undergo cleavage to yield the corresponding thiol upon treatment with strong nucleophiles or specific Lewis acids. youtube.com
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The thioether moiety in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. The sulfur atom in the methylthio group exists in a lower oxidation state and can be readily oxidized by a variety of oxidizing agents.
The oxidation typically proceeds in a stepwise manner, with the initial oxidation of the thioether yielding the sulfoxide. Further oxidation of the sulfoxide then produces the sulfone. The selectivity for either the sulfoxide or the sulfone can often be controlled by the choice of the oxidizing agent and the reaction conditions, such as stoichiometry and temperature.
Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. For a selective oxidation to the sulfoxide, milder conditions and a controlled amount of the oxidant (typically one equivalent) are employed. The use of an excess of a strong oxidizing agent under more forcing conditions will generally lead to the formation of the sulfone.
Illustrative Oxidation Reactions:
| Product | Oxidizing Agent | Stoichiometry | Typical Conditions |
| 6-Bromo-2-fluoro-3-(methylsulfinyl)benzaldehyde | m-CPBA | 1.0-1.2 equiv | Dichloromethane (DCM), 0 °C to room temperature |
| 6-Bromo-2-fluoro-3-(methylsulfonyl)benzaldehyde | m-CPBA | >2.0 equiv | Dichloromethane (DCM), room temperature to reflux |
| 6-Bromo-2-fluoro-3-(methylsulfonyl)benzaldehyde | H₂O₂ | Excess | Acetic acid, elevated temperature |
This table presents hypothetical reaction conditions based on general knowledge of thioether oxidation and is for illustrative purposes only.
The introduction of the sulfoxide and sulfone functionalities significantly alters the electronic properties of the molecule. Both the sulfinyl and sulfonyl groups are strongly electron-withdrawing, which would further deactivate the aromatic ring towards electrophilic substitution and activate it for nucleophilic aromatic substitution.
Nucleophilic Displacement Reactions of the Thioether
While the thioether group itself is not a typical leaving group in nucleophilic aromatic substitution (SNAr) reactions, its presence influences the reactivity of the aryl halides on the ring. In this compound, both bromine and fluorine atoms are potential leaving groups for SNAr.
The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. The aldehyde group at position 1, being strongly electron-withdrawing, activates the ring for nucleophilic attack, particularly at the ortho and para positions. In this molecule, the fluorine is ortho to the aldehyde and the bromine is para to the aldehyde (relative to the point of activation for a nucleophile attacking the carbon bearing the fluorine).
In nucleophilic aromatic substitution, fluoride is often a better leaving group than bromide, a trend opposite to that observed in aliphatic nucleophilic substitutions (SN1 and SN2). This is because the rate-determining step in SNAr is typically the attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.
Therefore, it is anticipated that a nucleophile would preferentially displace the fluorine atom over the bromine atom. Displacement of the methylthio group would be less likely under typical SNAr conditions unless it is first oxidized to a better leaving group, such as the sulfone.
Hypothetical Nucleophilic Displacement:
| Nucleophile | Expected Major Product |
| NaOCH₃ | 6-Bromo-2-methoxy-3-(methylthio)benzaldehyde |
| NH₃ | 2-Amino-6-bromo-3-(methylthio)benzaldehyde |
| NaCN | 6-Bromo-2-cyano-3-(methylthio)benzaldehyde |
This table illustrates the expected regioselectivity of nucleophilic aromatic substitution and is for conceptual demonstration.
Regioselectivity and Stereoselectivity in Complex Transformations
The regioselectivity and stereoselectivity of reactions involving this compound would be governed by the directing effects of the substituents on the aromatic ring and the steric and electronic environment around the aldehyde carbonyl group.
Stereoselectivity: The aldehyde functional group is a site for a variety of nucleophilic addition reactions. The stereochemical outcome of such additions would depend on the nature of the nucleophile and the reaction conditions. The presence of the bulky bromine and methylthio groups ortho to the aldehyde could introduce steric hindrance, potentially leading to facial selectivity in the approach of a nucleophile to the carbonyl carbon. For instance, in reductions of the aldehyde to an alcohol using chiral reducing agents, or in aldol (B89426) reactions, the existing substituents could influence the stereochemistry of the newly formed chiral center. The planarity of the benzaldehyde (B42025) allows for nucleophilic attack from either the Re or Si face of the carbonyl. The presence of adjacent bulky groups can create a steric bias, favoring attack from the less hindered face, which could result in a diastereomeric or enantiomeric excess of one product.
For complex multi-step transformations, the initial stereochemistry set by a reaction at the aldehyde could be relayed to other parts of the molecule in subsequent steps, allowing for the synthesis of complex, stereochemically defined structures. However, without specific experimental data, any discussion on stereoselectivity remains speculative and based on general principles of asymmetric synthesis.
Derivatization and Analog Synthesis Utilizing the 6 Bromo 2 Fluoro 3 Methylthio Benzaldehyde Scaffold
Synthesis of Heterocyclic Systems
The aldehyde functionality is a key reactive site for the construction of various heterocyclic rings through condensation and cyclization reactions.
The synthesis of pyrazole (B372694) and indazole rings typically involves the reaction of a carbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comnih.gov For 6-bromo-2-fluoro-3-(methylthio)benzaldehyde, a plausible route to pyrazole derivatives would involve an initial condensation with a substituted hydrazine to form a hydrazone. Subsequent intramolecular cyclization, potentially promoted by the adjacent functional groups, would yield the pyrazole ring.
A classical approach to pyrazole synthesis involves the reaction of α,β-unsaturated ketones with hydrazines. nih.gov To apply this to the target aldehyde, it would first need to be converted into a chalcone-like intermediate via an aldol (B89426) condensation with a ketone. This intermediate could then be cyclized with hydrazine.
Indazoles, which feature a fused benzene (B151609) and pyrazole ring, can be synthesized through various methods, often starting from ortho-substituted anilines or benzaldehydes. nih.govjchr.org A potential pathway starting from this compound could involve its conversion to a hydrazone, followed by an intramolecular cyclization that engages the aromatic ring. The conditions for such a reaction would need to be carefully optimized to control regioselectivity.
Table 1: Proposed Synthesis of Pyrazole Derivatives
| Reactant | Proposed Reaction | Potential Product Structure |
|---|---|---|
| Hydrazine Hydrate | Condensation followed by cyclization | A substituted pyrazole where the pyrazole ring is formed from the aldehyde and a two-carbon unit. |
| Phenylhydrazine | Condensation and cyclization | N-phenyl substituted pyrazole derivative. |
| Methylhydrazine | Condensation and cyclization | A mixture of N-methyl substituted pyrazole isomers. |
The synthesis of thiazole (B1198619) rings can be achieved through the well-known Hantzsch thiazole synthesis. This would require the conversion of the aldehyde into an α-haloketone intermediate, which would then be reacted with a thioamide.
For the synthesis of benzimidazoles, the Phillips condensation is a standard method. This reaction involves the condensation of an aldehyde with an o-phenylenediamine (B120857) in an acidic medium. nih.gov The this compound can be directly reacted with various substituted o-phenylenediamines to generate a library of benzimidazole (B57391) derivatives. The electronic nature of the substituents on the o-phenylenediamine can influence the reaction rate and yield. nih.gov
Table 2: Proposed Benzimidazole Synthesis via Phillips Condensation
| o-Phenylenediamine Reactant | Expected Benzimidazole Product |
|---|---|
| 1,2-Diaminobenzene | 2-(6-Bromo-2-fluoro-3-(methylthio)phenyl)-1H-benzo[d]imidazole |
| 4-Methyl-1,2-diaminobenzene | 2-(6-Bromo-2-fluoro-3-(methylthio)phenyl)-5-methyl-1H-benzo[d]imidazole |
| 4-Chloro-1,2-diaminobenzene | 2-(6-Bromo-2-fluoro-3-(methylthio)phenyl)-5-chloro-1H-benzo[d]imidazole |
Pyridine (B92270) and pyrimidine (B1678525) cores are prevalent in many biologically active compounds. researchgate.netresearchgate.net The Hantzsch or Krohnke pyridine syntheses are classical methods that utilize aldehydes as key building blocks. For instance, a Hantzsch-type reaction would involve a one-pot condensation of the aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and ammonia (B1221849) or an ammonia source.
The synthesis of pyrimidine scaffolds can be accomplished via reactions such as the Biginelli reaction. This would involve the condensation of this compound with a β-dicarbonyl compound (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) under acidic conditions to yield a dihydropyrimidinone.
Formation of Biaryl and Polyaryl Structures via Coupling Reactions
The aryl bromide present in the this compound scaffold is an ideal handle for transition-metal-catalyzed cross-coupling reactions to form C-C bonds. nih.gov The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of various functional groups. nih.gov
This reaction would involve the palladium-catalyzed coupling of the aryl bromide with a variety of arylboronic acids or esters. The choice of catalyst, ligand, base, and solvent system would be crucial for achieving high yields and preventing side reactions, such as dehalogenation or protodeborylation.
Table 3: Proposed Suzuki-Miyaura Cross-Coupling Reactions
| Arylboronic Acid | Expected Biaryl Product |
|---|---|
| Phenylboronic acid | 2'-Fluoro-3'-(methylthio)-[1,1'-biphenyl]-2-carbaldehyde |
| 4-Methoxyphenylboronic acid | 2'-Fluoro-4-methoxy-3'-(methylthio)-[1,1'-biphenyl]-2-carbaldehyde |
| Thiophene-2-boronic acid | 2-Fluoro-3-(methylthio)-6-(thiophen-2-yl)benzaldehyde |
| Pyridine-3-boronic acid | 2-Fluoro-3-(methylthio)-6-(pyridin-3-yl)benzaldehyde |
Introduction of Nitrogenous Functionalities
The aldehyde group is readily converted into a variety of nitrogen-containing functionalities, which can serve as important pharmacophores or as handles for further derivatization.
One of the most common transformations is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine (Schiff base) by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the corresponding amine.
Other important nitrogenous derivatives include oximes, formed by reaction with hydroxylamine, and hydrazones, formed by reaction with hydrazines. These functional groups are valuable in their own right and can also serve as intermediates for further transformations, such as the Beckmann rearrangement of oximes.
Table 4: Examples of Nitrogenous Functionalization
| Reagent | Reaction Type | Product Functional Group |
|---|---|---|
| Ammonia, then NaBH4 | Reductive Amination | Primary Amine |
| Methylamine, then NaBH(OAc)3 | Reductive Amination | Secondary Amine |
| Aniline | Imination | Imine (Schiff Base) |
| Hydroxylamine | Condensation | Oxime |
Chiral Derivatives and Asymmetric Synthesis Precursors
The prochiral nature of the aldehyde group allows for the introduction of chirality, leading to the synthesis of enantiomerically enriched compounds. This can be achieved through several asymmetric synthesis strategies.
Asymmetric reduction of the aldehyde using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), can produce chiral secondary alcohols with high enantioselectivity. These chiral alcohols are valuable building blocks for the synthesis of more complex chiral molecules.
Alternatively, the aldehyde can be reacted with chiral auxiliaries to form chiral intermediates. For example, condensation with a chiral amine can form a chiral imine, which can then undergo diastereoselective nucleophilic addition. Subsequent removal of the chiral auxiliary would yield a chiral product. These approaches open the door to the creation of a wide range of chiral derivatives from the this compound scaffold.
Applications As a Key Intermediate in Advanced Organic Synthesis
Building Block for Natural Product Total Synthesis
While no published total syntheses of natural products explicitly report the use of 6-bromo-2-fluoro-3-(methylthio)benzaldehyde, its structural motifs are present in various biologically active compounds. The aldehyde functionality can serve as a handle for chain extension or the introduction of stereocenters through reactions such as aldol (B89426) additions, Wittig reactions, or Grignard additions. The bromo and fluoro substituents can influence the regioselectivity of these reactions and provide sites for further functionalization.
The methylthio group, in particular, offers unique synthetic possibilities. It can be oxidized to a sulfoxide (B87167) or sulfone, which can act as a leaving group or participate in sigmatropic rearrangements. Alternatively, the sulfur atom can be targeted in cyclization reactions to form sulfur-containing heterocycles, a common feature in many natural products.
Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Aldol Addition | Ketone/Aldehyde, Base | β-Hydroxy carbonyl compound |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Grignard Addition | Organomagnesium halide | Secondary alcohol |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl compound |
| Oxidation of Thioether | m-CPBA | Sulfoxide or Sulfone |
This table presents hypothetical transformations based on the known reactivity of the functional groups present in the molecule.
Precursor for Designed Molecular Architectures
The construction of molecules with specific shapes and functionalities, known as designed molecular architectures, is a cornerstone of modern chemistry. The rigid aromatic core and multiple functionalization points of this compound make it a promising precursor for such endeavors.
The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon bonds, enabling the connection of the benzaldehyde (B42025) core to other aromatic or aliphatic fragments. By carefully selecting the coupling partners, chemists can construct elaborate, three-dimensional structures with tailored properties. The fluorine atom, through its electronic effects, can influence the reactivity of the aromatic ring and the properties of the final molecular architecture.
The aldehyde group can be used to form imines or other dynamic covalent bonds, which are essential for the construction of self-assembling systems and molecular cages. The methylthio group can be involved in coordination to metal centers, adding another layer of complexity and functionality to the designed architectures.
Role in the Synthesis of Functional Organic Materials
The development of new organic materials with specific electronic, optical, or magnetic properties is a rapidly growing field. While direct applications of this compound in this area are not yet reported, its structural features suggest significant potential. For instance, the analogous compound 2-bromo-6-fluorobenzaldehyde (B104081) has been utilized in the synthesis of semiconducting materials. ossila.com
The presence of both a bromo and a thioether group suggests that this compound could be a valuable precursor for organic semiconductors. The thioether moiety is known to enhance intermolecular interactions and charge transport in organic electronic materials. researchgate.net The bromine atom can be used to introduce the molecule into a polymer backbone or to create extended conjugated systems through cross-coupling reactions. The aldehyde group can be converted into a variety of other functional groups, allowing for the fine-tuning of the material's electronic properties. For example, condensation reactions with electron-rich or electron-deficient units could lead to the formation of donor-acceptor materials with interesting photophysical properties.
One potential application is in the synthesis of semiconducting nanowires. The related compound 2-bromobenzaldehyde (B122850) has been shown to assist in the self-assembly of macromolecules to form such nanostructures. ossila.com It is plausible that this compound could play a similar role, with the additional functional groups providing opportunities to tailor the electronic properties and morphology of the resulting nanowires.
Table 2: Potential Functional Materials Derived from this compound
| Material Class | Synthetic Strategy | Potential Application |
| Conjugated Polymers | Palladium-catalyzed polymerization (e.g., Suzuki polycondensation) | Organic photovoltaics, OFETs |
| Small Molecule Semiconductors | Cross-coupling reactions to form extended π-systems | Organic light-emitting diodes (OLEDs) |
| Self-Assembled Nanostructures | Halogen and chalcogen bonding interactions | Nanosensors, molecular electronics |
This table outlines hypothetical applications based on the structural features of the compound and the known properties of similar organic materials.
Role in Medicinal Chemistry Research and Drug Discovery Candidate Synthesis
Scaffold for Biologically Active Heterocycles
The unique substitution pattern of 6-bromo-2-fluoro-3-(methylthio)benzaldehyde, featuring a reactive aldehyde group and strategically placed bromine, fluorine, and methylthio moieties, theoretically makes it a candidate for the synthesis of diverse heterocyclic systems. The aldehyde can participate in condensation reactions to form imines, enamines, or undergo cyclization reactions to build various ring structures. The presence of halogens (bromine and fluorine) offers sites for cross-coupling reactions, enabling the introduction of further molecular complexity. However, specific examples and detailed research studies demonstrating the use of this particular compound as a scaffold for known biologically active heterocycles are not readily found in the current body of scientific publications.
Precursor for Modulators of Biological Pathways
As a versatile chemical intermediate, this compound could serve as a precursor for the synthesis of novel compounds aimed at modulating various biological pathways. The functional groups present allow for a range of chemical transformations, paving the way for the creation of a library of derivatives to be screened for biological activity. Nevertheless, specific studies that trace the synthetic route from this compound to a confirmed modulator of a specific biological pathway are not prominently featured in the available scientific literature.
Advanced Spectroscopic and Structural Elucidation
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 6-Bromo-2-fluoro-3-(methylthio)benzaldehyde, both ¹H and ¹³C NMR would provide key insights into its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the methylthio group. The aldehydic proton (CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic region would display two doublets, corresponding to the two coupled protons on the benzene (B151609) ring. Their coupling constants would be indicative of their ortho relationship. The methyl protons of the S-CH₃ group would appear as a singlet in the upfield region, likely around 2.4-2.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing between 185-195 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with their specific shifts influenced by the electron-withdrawing and electron-donating effects of the bromo, fluoro, and methylthio substituents. The carbon of the methylthio group would be observed in the upfield region, generally between 15-25 ppm.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would be a valuable technique. It would show a single resonance for the fluorine atom, and its coupling with neighboring protons would provide further structural confirmation.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehydic H | 9.5 - 10.5 (s) | - |
| Aromatic H | 7.0 - 8.0 (d) | - |
| Methyl H | 2.4 - 2.6 (s) | - |
| Carbonyl C | - | 185 - 195 |
| Aromatic C | - | 110 - 160 |
| Methyl C | - | 15 - 25 |
(s = singlet, d = doublet)
Vibrational Spectroscopy (FT-IR, Raman) and Band Assignment
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.
FT-IR Spectroscopy: The infrared spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (1600-1450 cm⁻¹), and C-F, C-Br, and C-S stretching vibrations at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. The aromatic ring vibrations and the C-S stretching vibration are often strong in Raman spectra.
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1680 - 1715 (strong) | 1680 - 1715 (moderate) |
| Aromatic C-H Stretch | 3100 - 3000 (moderate) | 3100 - 3000 (strong) |
| Aliphatic C-H Stretch | 2950 - 2850 (weak) | 2950 - 2850 (moderate) |
| Aromatic C=C Stretch | 1600 - 1450 (moderate) | 1600 - 1450 (strong) |
| C-F Stretch | 1250 - 1000 (strong) | 1250 - 1000 (weak) |
| C-S Stretch | 750 - 600 (moderate) | 750 - 600 (strong) |
| C-Br Stretch | 650 - 500 (strong) | 650 - 500 (strong) |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its fragmentation pathways. For this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton ([M-1]⁺) and the loss of the formyl group ([M-29]⁺, loss of CHO). Further fragmentation could involve the loss of the methylthio group or the halogen atoms. High-resolution mass spectrometry would be essential for determining the exact elemental composition of the fragments and confirming the fragmentation pathways.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment | Description |
| [M]⁺ and [M+2]⁺ | Molecular ion with bromine isotopic pattern |
| [M-1]⁺ | Loss of the aldehydic proton |
| [M-29]⁺ | Loss of the formyl group (CHO) |
| [M-47]⁺ | Loss of the methylthio group (SCH₃) |
| [M-79]⁺ / [M-81]⁺ | Loss of the bromine atom |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.
The analysis would reveal the planarity of the benzene ring and the orientation of the aldehyde and methylthio groups relative to the ring. Intermolecular interactions, such as halogen bonding (involving the bromine atom), dipole-dipole interactions, and van der Waals forces, would be identified, which are crucial for understanding the solid-state properties of the compound. Studies on similar substituted benzaldehyde (B42025) derivatives have shown the significant role of weak intermolecular interactions in their crystal packing. nih.gov
Computational and Theoretical Investigations of this compound: A Review of Current Literature
A detailed review of publicly available scientific literature and databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite its availability from various chemical suppliers, dedicated studies focusing on its molecular geometry, electronic structure, and reactivity profile through computational methods appear to be limited or not publicly accessible.
Future Research Directions and Emerging Opportunities
Catalytic Transformations and Sustainable Synthesis
Future research into 6-bromo-2-fluoro-3-(methylthio)benzaldehyde will likely focus on developing efficient and environmentally benign synthetic methodologies. The principles of green chemistry can guide the exploration of catalytic transformations to enhance the utility of this compound as a building block.
Key areas for investigation include:
Cross-Coupling Reactions: The bromo substituent is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 6-position, leading to a diverse library of derivatives. Furthermore, the development of nickel-catalyzed cross-coupling reactions could offer alternative reactivity and substrate scope, particularly for activating the C-F bond under specific conditions.
Sustainable Oxidation and Reduction: The aldehyde functionality is a gateway to other important chemical groups. Research into the selective oxidation of the aldehyde to a carboxylic acid using sustainable oxidants like molecular oxygen, perhaps in concert with N-heterocyclic carbene catalysts or metallosalen complexes, would provide a greener route to the corresponding benzoic acid derivative. Conversely, the biocatalytic reduction of the aldehyde to an alcohol, using enzymes from plant wastes or engineered microorganisms, represents an environmentally friendly alternative to traditional metal hydride reagents.
Phase-Transfer Catalysis: For the synthesis and modification of this compound and its derivatives, phase-transfer catalysis (PTC) offers a scalable and efficient method. PTC can facilitate reactions such as nucleophilic substitutions and oxidations by enabling the transport of reactants across immiscible phases, often reducing the need for harsh solvents and improving reaction rates and yields.
Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes could enable highly selective transformations of the this compound scaffold. For instance, enzymes could be employed for stereoselective reductions or for the formation of cyanohydrins, leading to chiral building blocks for pharmaceuticals.
A summary of potential catalytic transformations is presented in the table below.
| Transformation | Reagent/Catalyst Type | Potential Product |
| Suzuki Coupling | Palladium catalyst, Boronic acid | 6-Aryl-2-fluoro-3-(methylthio)benzaldehyde |
| Heck Coupling | Palladium catalyst, Alkene | 6-Alkenyl-2-fluoro-3-(methylthio)benzaldehyde |
| Sonogashira Coupling | Palladium/Copper catalyst, Alkyne | 6-Alkynyl-2-fluoro-3-(methylthio)benzaldehyde |
| Oxidation | Biocatalyst or Green Oxidant | 6-Bromo-2-fluoro-3-(methylthio)benzoic acid |
| Reduction | Biocatalyst | (6-Bromo-2-fluoro-3-(methylthio)phenyl)methanol |
Exploration of Novel Biological Activities through Scaffold Diversification
The structural motifs present in this compound are found in numerous biologically active compounds. This suggests that the core scaffold could be a valuable starting point for the discovery of new therapeutic agents.
Future research in this area could pursue the following avenues:
Synthesis of Chalcone Derivatives: The aldehyde group can readily undergo Claisen-Schmidt condensation with various acetophenones to produce chalcones. Chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Development of Novel Enzyme Inhibitors: Substituted benzaldehydes have been investigated as inhibitors of various enzymes. For example, derivatives of benzyloxybenzaldehyde have shown selective inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer. mdpi.com The unique electronic and steric properties of this compound could be exploited to design novel and selective enzyme inhibitors.
Antimicrobial and Antifungal Agents: The presence of halogen and sulfur atoms in the molecule suggests that its derivatives could possess antimicrobial properties. By incorporating this scaffold into known pharmacophores or through high-throughput screening of a diversified library of its derivatives, new leads for antibiotics and antifungals could be discovered.
Probing Structure-Activity Relationships (SAR): Systematic modification of the this compound scaffold and subsequent biological evaluation would be crucial for establishing structure-activity relationships. This would involve, for instance, varying the substituents at the 6-position via cross-coupling reactions and assessing the impact on biological activity. The nature and position of substituents on aromatic aldehydes are known to significantly influence their biological effects. nih.gov
Advanced Material Science Applications
The reactivity of the aldehyde group and the potential for polymerization make this compound an interesting candidate for applications in material science.
Emerging opportunities in this field include:
Functional Polymers: Benzaldehyde (B42025) derivatives can be copolymerized with other monomers, such as phthalaldehyde, to create functional polymers. researchgate.netthieme-connect.comacs.org These copolymers can have unique properties, such as being metastable and depolymerizable under specific triggers like acidic conditions. The incorporation of the this compound unit could introduce specific functionalities, such as flame retardancy (due to bromine), altered electronic properties (due to fluorine), and a site for further modification (the methylthio group).
Synthesis of Novel Dyes and Pigments: The extended conjugation systems that can be created by reacting the aldehyde group, for example in the synthesis of chalcones or imines, could lead to the development of new dyes and pigments with interesting photophysical properties.
Surface Modification: The aldehyde group can be used to anchor the molecule to surfaces, such as those of polymers or nanoparticles, through the formation of imine or acetal (B89532) linkages. This could be used to modify the surface properties of materials, for instance, to impart hydrophobicity or to introduce a reactive handle for further functionalization.
Development of Polymer Vesicles: Amphiphilic block copolymers containing benzaldehyde functionalities have been shown to self-assemble into polymer vesicles. nih.gov These nanostructures have potential applications in drug delivery and diagnostics. Incorporating this compound into such systems could allow for the tuning of the vesicle properties and the introduction of multiple functionalities.
Computational Design and Targeted Synthesis
Computational chemistry offers powerful tools to guide the exploration of the chemical space around this compound and to prioritize synthetic targets.
Future research could leverage computational approaches in the following ways:
In Silico Screening for Biological Targets: Molecular docking and other in silico screening methods can be used to predict the binding affinity of virtual libraries of this compound derivatives against a panel of biological targets. nih.govbiotech-asia.orgnih.gov This can help to identify promising candidates for further synthesis and experimental evaluation, saving time and resources.
Prediction of Physicochemical and Pharmacokinetic Properties: Computational models can be used to predict key drug-like properties, such as solubility, lipophilicity, and metabolic stability (ADMET properties). This information is crucial for the design of new drug candidates with favorable pharmacokinetic profiles.
Understanding Reaction Mechanisms: Density functional theory (DFT) and other quantum chemical methods can be employed to study the mechanisms of catalytic reactions involving this compound. This can provide insights into the role of the catalyst and the effects of the substituents on the reactivity, aiding in the optimization of reaction conditions.
Design of Materials with Tailored Properties: Computational modeling can be used to predict the properties of polymers and other materials derived from this compound. For example, the electronic and optical properties of potential dyes or the mechanical properties of new polymers can be simulated before their synthesis.
The table below outlines the potential applications of computational design for this compound.
| Computational Approach | Application | Desired Outcome |
| Molecular Docking | Drug Discovery | Identification of potential protein targets |
| QSPR/QSAR | Medicinal Chemistry | Prediction of biological activity and physicochemical properties |
| DFT Calculations | Reaction Optimization | Understanding reaction mechanisms and catalyst behavior |
| Molecular Dynamics | Materials Science | Simulation of polymer properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-2-fluoro-3-(methylthio)benzaldehyde, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Start with a benzaldehyde derivative (e.g., 2-fluoro-3-(methylthio)benzaldehyde).
-
Step 2 : Brominate the aromatic ring using Br₂ with FeBr₃ as a catalyst at 0–5°C to achieve regioselective bromination at the 6-position .
-
Step 3 : Optimize fluorination retention by maintaining inert conditions (e.g., N₂ atmosphere) to prevent displacement of the fluorine atom during bromination .
-
Key reagents : Br₂/FeBr₃, Selectfluor (for fluorination).
-
Yield optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 45–65%, depending on purity of intermediates .
- Table 1 : Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, FeBr₃, 0–5°C | 60–70 |
| Fluorination Retention | Selectfluor, DMF, 50°C | >90 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 10.2 ppm for aldehyde proton; ¹³C NMR: δ 190–195 ppm for aldehyde carbon) .
- Mass Spectrometry (MS) : Validate molecular ion peak (M⁺ at m/z 248.0) and fragmentation patterns .
- IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-S (methylthio) vibrations (~650 cm⁻¹) .
Q. What are the common reactivity patterns of the aldehyde and methylthio groups in this compound?
- Aldehyde reactivity :
- Oxidation : Use KMnO₄/H₂SO₄ to convert to 6-bromo-2-fluoro-3-(methylthio)benzoic acid .
- Reduction : NaBH₄/MeOH reduces the aldehyde to a primary alcohol .
- Methylthio group reactivity :
- Nucleophilic substitution : Replace -SMe with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed to avoid byproducts?
- Issue : Competing bromination at non-target positions (e.g., para to fluorine).
- Solution :
- Use directing groups (e.g., methoxy) temporarily, then remove them post-bromination .
- Employ computational modeling (DFT) to predict electrophilic aromatic substitution preferences .
Q. What strategies mitigate degradation of the aldehyde group during storage?
- Degradation pathways : Autoxidation to carboxylic acid or dimerization.
- Mitigation :
- Store under argon at –20°C in amber vials.
- Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical-mediated oxidation .
Q. How does the methylthio group influence biological activity in antimicrobial studies?
- Methodology :
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing -SMe with -OMe or -Cl).
- Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays) .
- Findings : The -SMe group enhances membrane permeability due to lipophilicity, improving bioactivity .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- Tools :
- DFT Calculations : Simulate transition states for SNAr reactions (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites (e.g., para to fluorine) prone to nucleophilic attack .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for this compound?
- Potential causes :
- Variations in bromination temperature (higher temps reduce regioselectivity).
- Impurities in starting materials (e.g., incomplete fluorination in precursors).
- Resolution :
- Replicate reactions using standardized intermediates (≥98% purity by HPLC).
- Compare yields under controlled conditions (e.g., anhydrous vs. ambient moisture) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Hazards : Irritant (aldehyde group), potential sulfur byproducts (e.g., H₂S).
- Protocols :
- Use fume hoods, nitrile gloves, and eye protection.
- Neutralize waste with 10% NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
